molecular formula C28H24N2O4 B2502684 N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide CAS No. 32357-89-4

N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide

Cat. No.: B2502684
CAS No.: 32357-89-4
M. Wt: 452.51
InChI Key: SOORYFITMXVGRI-UHFFFAOYSA-N
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Description

N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide is a useful research compound. Its molecular formula is C28H24N2O4 and its molecular weight is 452.51. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

N-phenyl-benzamide derivatives, including those with methoxy substituents similar to N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide, have been shown to effectively inhibit the corrosion of mild steel in acidic environments. The presence of methoxy (OCH3) groups enhances the inhibition efficiency, indicating a potential application of these compounds in protecting metals from corrosion. This is particularly relevant for industries where mild steel is used in acidic conditions, as these benzamides can significantly reduce material degradation and associated costs (Mishra et al., 2018).

Antioxidant Activity

Compounds structurally related to this compound have been analyzed for their antioxidant properties. One study focused on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, showcasing its structural and antioxidant activities through X-ray diffraction and DFT calculations. This highlights the potential use of such benzamides in developing antioxidant agents, which could have implications for treating oxidative stress-related diseases (Demir et al., 2015).

Antiplatelet Agents

The development of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides for their potential use as antiplatelet agents demonstrates the versatility of benzamide derivatives in therapeutic applications. These compounds, synthesized through a structured medicinal chemistry approach, showed significant in vitro antiplatelet aggregation activity. Such findings suggest that benzamides, including compounds similar to this compound, could be explored further for their potential in preventing thrombotic diseases (Liu et al., 2019).

Neuroleptic Activity

Benzamides have also been investigated for their neuroleptic activity, with studies designing and synthesizing various benzamide derivatives to explore their potential as neuroleptics. These compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in treating psychosis and related conditions. This suggests a research pathway for this compound and its analogs in the development of new psychiatric medications (Iwanami et al., 1981).

Mechanism of Action

The mechanism of action of benzamides can vary depending on the specific compound and its intended use. For example, some benzamides are used in the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity .

Safety and Hazards

Benzamides should be handled with care to prevent exposure. Inhalation, ingestion, or skin contact should be avoided . In case of exposure, medical attention should be sought .

Properties

IUPAC Name

N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O4/c1-33-25-17-21(13-15-23(25)29-27(31)19-9-5-3-6-10-19)22-14-16-24(26(18-22)34-2)30-28(32)20-11-7-4-8-12-20/h3-18H,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOORYFITMXVGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)OC)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.